molecular formula C23H23ClN2O5S B11128414 N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B11128414
M. Wt: 475.0 g/mol
InChI Key: SWOSBMQHZFXXDF-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a chloro-methoxyphenyl group, and a sulfonyl-methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the chloro-methoxyphenyl intermediate: 5-chloro-2-methoxyaniline is reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 5-chloro-2-methoxyphenylsulfonyl chloride.

    Coupling reaction: The benzyloxyphenyl intermediate is then coupled with the chloro-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-ethylglycinamide: Similar structure but with an ethyl group instead of a methyl group.

    N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-propylglycinamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, chloro-methoxyphenyl group, and sulfonyl-methylglycinamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)22-14-18(24)8-13-21(22)30-2)15-23(27)25-19-9-11-20(12-10-19)31-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

SWOSBMQHZFXXDF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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